molecular formula C10H18O3S B13311714 4-(Tert-butylsulfanyl)oxane-4-carboxylic acid

4-(Tert-butylsulfanyl)oxane-4-carboxylic acid

Cat. No.: B13311714
M. Wt: 218.32 g/mol
InChI Key: BFSLRZGTRATQFQ-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C10H18O3S It is characterized by the presence of a tert-butylsulfanyl group attached to an oxane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with tert-butylsulfanyl reagents under controlled conditions. One common method includes the use of tert-butylthiol and oxane-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

4-(Tert-butylsulfanyl)oxane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butylsulfanyl)oxane-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-(Tert-butylsulfanyl)oxane-4-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    4-(Tert-butylsulfanyl)oxane-4-nitrile: Features a nitrile group in place of the carboxylic acid.

Uniqueness

4-(Tert-butylsulfanyl)oxane-4-carboxylic acid is unique due to the presence of both the tert-butylsulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

4-tert-butylsulfanyloxane-4-carboxylic acid

InChI

InChI=1S/C10H18O3S/c1-9(2,3)14-10(8(11)12)4-6-13-7-5-10/h4-7H2,1-3H3,(H,11,12)

InChI Key

BFSLRZGTRATQFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1(CCOCC1)C(=O)O

Origin of Product

United States

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